molecular formula C21H17ClN4O2 B10822351 (9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Cat. No.: B10822351
M. Wt: 392.8 g/mol
InChI Key: USSMQJUVPNGHNK-IBGZPJMESA-N
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Description

JK1 is a small molecule agonist of the relaxin family peptide receptor 4 (RXFP4). It is a synthetic organic compound with the IUPAC name (9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one . JK1 has shown potential in various scientific research applications, particularly in the fields of medicine and biology.

Preparation Methods

The preparation of JK1 involves several synthetic routes and reaction conditions. One common method includes the use of heterocyclic compounds containing nitrogen atoms. The synthesis typically involves the condensation of 2-chlorophenyl and 4-hydroxyphenyl groups with a triazoloquinazolinone backbone . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

JK1 undergoes various types of chemical reactions, including:

    Oxidation: JK1 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert JK1 into reduced forms with different chemical properties.

    Substitution: JK1 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

    Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and catalysts are commonly used in these reactions. Conditions may include specific temperatures, pressures, and solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

JK1 has a wide range of scientific research applications, including:

Mechanism of Action

JK1 exerts its effects by acting as an agonist of the relaxin family peptide receptor 4 (RXFP4). This receptor is involved in various physiological processes, including cardiovascular function and cellular signaling. JK1 binds to RXFP4 and activates downstream signaling pathways, leading to its observed biological effects . The molecular targets and pathways involved include the modulation of hydrogen sulfide levels, which play a role in cardioprotection and vascular function .

Comparison with Similar Compounds

JK1 can be compared with other similar compounds, such as:

JK1’s uniqueness lies in its dual role as a hydrogen sulfide donor and a ligand for RXFP4, making it a valuable compound for both therapeutic and research applications.

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H17ClN4O2/c22-15-5-2-1-4-14(15)20-24-21-23-16-6-3-7-17(28)18(16)19(26(21)25-20)12-8-10-13(27)11-9-12/h1-2,4-5,8-11,19,27H,3,6-7H2,(H,23,24,25)/t19-/m0/s1

InChI Key

USSMQJUVPNGHNK-IBGZPJMESA-N

Isomeric SMILES

C1CC2=C([C@@H](N3C(=NC(=N3)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)O)C(=O)C1

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)O)C(=O)C1

Origin of Product

United States

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